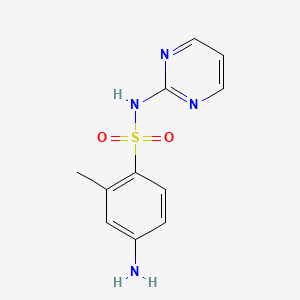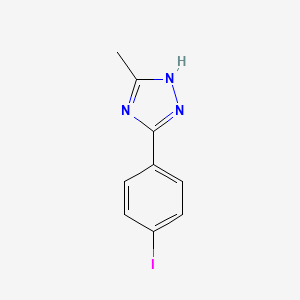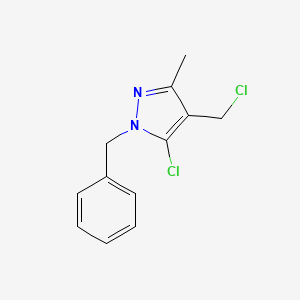![molecular formula C12H14BrN B1373595 5'-Bromospiro[cyclopentan-1,3'-indolin] CAS No. 1160247-93-7](/img/structure/B1373595.png)
5'-Bromospiro[cyclopentan-1,3'-indolin]
Übersicht
Beschreibung
5’-Bromospiro[cyclopentane-1,3’-indoline] is a heterocyclic organic compound with significant potential for research and industry applications. It has a molecular formula of C12H14BrN and a molecular weight of 252.15 g/mol . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 5’-Bromospiro[cyclopentane-1,3’-indoline] is 1S/C12H14BrN/c13-9-3-4-11-10 (7-9)12 (8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
5’-Bromospiro[cyclopentane-1,3’-indoline] is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Drug Design
Spiroindol- und Spirooxindol-Gerüste, zu denen „5'-Bromospiro[cyclopentan-1,3'-indolin]“ gehört, sind sehr wichtige spirocyclische Heterocyclen in der Medikamentenentwicklung . Sie besitzen Bioaktivität gegen Krebszellen, Mikroorganismen und verschiedene Arten von Krankheiten, die den menschlichen Körper betreffen .
Biologische Ziele
Aufgrund ihrer dreidimensionalen Natur und ihrer Fähigkeit, Funktionalitäten in allen drei Dimensionen zu projizieren, sind sie zu biologischen Zielmolekülen geworden . Dies macht sie besonders nützlich für die Entwicklung neuer Therapeutika .
Synthetische Verfahren
Die Einführung neuartiger synthetischer Verfahren für spiroindol- und spirooxindolhaltige Gerüste ist seit über einem Jahrhundert ein aktives Forschungsfeld der organischen Chemie . Dies ist entscheidend für die Herstellung neuer Therapeutika .
Kernstrukturen in bioaktiven Molekülen
Spirocyclopentane, zu denen „5'-Bromospiro[cyclopentan-1,3'-indolin]“ gehört, sind interessante Strukturbausteine mit breiten Anwendungen in der organischen Synthese und pharmazeutischen Chemie . Sie kommen als Kernstrukturen in verschiedenen bioaktiven Molekülen vor .
Naturstoffe mit nachgewiesenen biologischen Aktivitäten
Spiro(cyclopentan-1,3'-indolin)-Derivate finden sich häufig in Naturstoffen mit nachgewiesenen biologischen Aktivitäten . So sind Citrinadin A und B aktive Moleküle gegen murines Leukämie L1210 und humane epidermoide Karzinom KB-Zellen .
Effizienter Zugang zu Spiro-Derivaten
Eine chemo- und diastereoselektive (3 + 2)-Cycloadditionsreaktion zwischen Donor-Akzeptor (D-A)-Cyclopropanen und α,β-ungesättigten Enamidien wird entwickelt, um effizienten Zugang zu Spiro(cyclopentan-1,3'-indolin)-Derivaten zu ermöglichen . Dieser Prozess verwendet einfaches, kostengünstiges und leicht zugängliches NaOH als einzigen Katalysator .
Safety and Hazards
The safety information for 5’-Bromospiro[cyclopentane-1,3’-indoline] indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
The primary targets of 5’-Bromospiro[cyclopentane-1,3’-indoline] are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by 5’-Bromospiro[cyclopentane-1,3’-indoline]
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is expected to cross the blood-brain barrier, suggesting it could have effects in the central nervous system .
- Metabolism : It is a potential substrate for P-glycoprotein, which could influence its distribution and elimination .
- Excretion : The route of excretion is currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5’-Bromospiro[cyclopentane-1,3’-indoline] . .
Biochemische Analyse
Biochemical Properties
5’-Bromospiro[cyclopentane-1,3’-indoline] plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in cell growth and survival pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 5’-Bromospiro[cyclopentane-1,3’-indoline] may interact with other proteins involved in signal transduction pathways, thereby influencing cellular responses.
Cellular Effects
The effects of 5’-Bromospiro[cyclopentane-1,3’-indoline] on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving PI3Kδ . This interaction can lead to alterations in gene expression and cellular metabolism. For example, the compound may modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth. Additionally, 5’-Bromospiro[cyclopentane-1,3’-indoline] can impact cellular metabolism by influencing metabolic pathways and enzyme activities.
Molecular Mechanism
At the molecular level, 5’-Bromospiro[cyclopentane-1,3’-indoline] exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PI3Kδ, leading to inhibition or modulation of their activity . This binding can result in changes in enzyme conformation and function, ultimately affecting downstream signaling pathways. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5’-Bromospiro[cyclopentane-1,3’-indoline] in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is generally stable when stored in dark, dry conditions at temperatures between 2-8°C . Over time, it may undergo degradation, which can influence its efficacy and potency in biochemical assays. Long-term studies have shown that prolonged exposure to 5’-Bromospiro[cyclopentane-1,3’-indoline] can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 5’-Bromospiro[cyclopentane-1,3’-indoline] vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
5’-Bromospiro[cyclopentane-1,3’-indoline] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with PI3Kδ can influence the phosphoinositide signaling pathway, affecting the production of secondary messengers and downstream metabolic processes . Additionally, the compound may interact with other metabolic enzymes, modulating their activity and influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5’-Bromospiro[cyclopentane-1,3’-indoline] within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of 5’-Bromospiro[cyclopentane-1,3’-indoline] within tissues can also affect its overall efficacy and potency in biological systems.
Subcellular Localization
The subcellular localization of 5’-Bromospiro[cyclopentane-1,3’-indoline] is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways. Understanding the subcellular localization of 5’-Bromospiro[cyclopentane-1,3’-indoline] is crucial for elucidating its mechanism of action and biological effects.
Eigenschaften
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclopentane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIVBUKCMJRNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198600 | |
| Record name | 5′-Bromo-1′,2′-dihydrospiro[cyclopentane-1,3′-[3H]indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-93-7 | |
| Record name | 5′-Bromo-1′,2′-dihydrospiro[cyclopentane-1,3′-[3H]indole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Bromo-1′,2′-dihydrospiro[cyclopentane-1,3′-[3H]indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


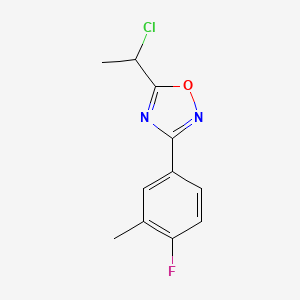

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)
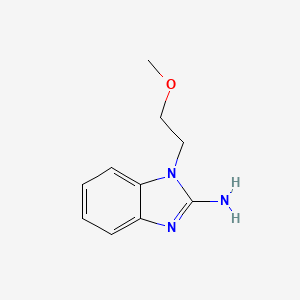
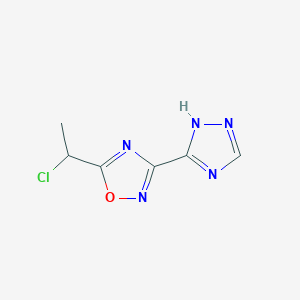
![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)
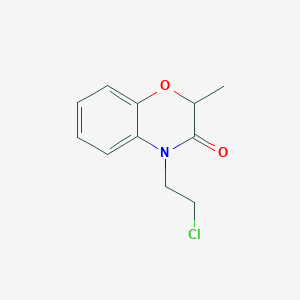

![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)

